molecular formula C14H8F4S B12787257 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene CAS No. 102585-21-7

8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene

Cat. No.: B12787257
CAS No.: 102585-21-7
M. Wt: 284.27 g/mol
InChI Key: ATLVOVJOICIDJY-UHFFFAOYSA-N
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Description

8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene is a fluorinated heterocyclic compound with the molecular formula C14H8F4S. This compound is characterized by the presence of four fluorine atoms and a thiophene ring fused to an acenaphthene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene typically involves the fluorination of acenaphtho(1,2-b)thiophene derivatives. One common method includes the direct fluorination of the thiophene ring using molecular fluorine (F2) under controlled conditions. This process requires low temperatures and the presence of a suitable solvent to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve the use of more scalable fluorination techniques, such as the use of fluorinating agents like sulfur tetrafluoride (SF4) or xenon difluoride (XeF2). These methods offer higher efficiency and better control over the reaction conditions, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene involves its interaction with molecular targets through its fluorinated thiophene ring. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, making it a potent electrophile. This allows it to participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions. The compound’s unique structure also enables it to interact with biological targets, potentially influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 8,8,9,9-Tetrafluoroacenaphtho(1,2-b)thiophene is unique due to its combination of a fluorinated thiophene ring and an acenaphthene structure. This results in distinct electronic properties, making it suitable for specific applications in organic electronics and medicinal chemistry .

Properties

CAS No.

102585-21-7

Molecular Formula

C14H8F4S

Molecular Weight

284.27 g/mol

IUPAC Name

8,8,9,9-tetrafluoro-6b,9a-dihydroacenaphthyleno[2,1-b]thiophene

InChI

InChI=1S/C14H8F4S/c15-13(16)11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)19-14(13,17)18/h1-6,11-12H

InChI Key

ATLVOVJOICIDJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4C(C3=CC=C2)SC(C4(F)F)(F)F

Origin of Product

United States

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